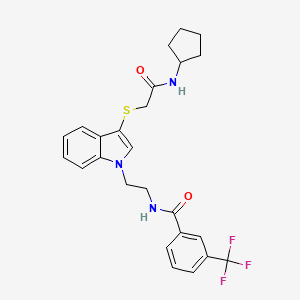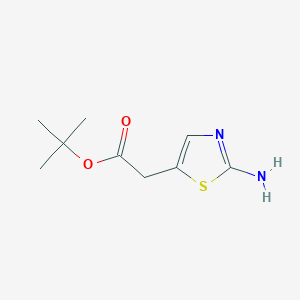![molecular formula C22H16N2O5 B2717828 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921889-91-0](/img/structure/B2717828.png)
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound . It is related to the class of compounds known as 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine derivatives . These compounds are known to be selective inhibitors of the Dopamine D2 receptor .
Synthesis Analysis
The synthesis of this compound involves complex organic reactions . A solution of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate was used in the synthesis process .Molecular Structure Analysis
The molecular formula of this compound is C22H15F3N2O3 . This indicates that it contains 22 carbon atoms, 15 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . The compound may be used in chemical synthesis studies .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Compounds related to dibenzo[b,f][1,4]oxazepines and their derivatives have been extensively studied for their synthesis and chemical reactivity. Research has shown that dibenzo[b,f][1,4]oxazepines can undergo various chemical reactions, including ring closure, rearrangements, and cyclisation processes, to produce novel compounds with potential biological activities. For instance, studies have explored the reactions and rearrangements of benzo[6,7]-1,4-diazepino-[5,4-b] oxazole derivatives, leading to the formation of exo-methylene compounds and isoindoles, among other products (Terada et al., 1973). Another research effort described the one-pot synthesis of dibenz[b,f][1,4]oxazepines via Mg(ClO4)2-catalyzed Ugi Four-Component Reaction and Microwave-Assisted Intramolecular SNAr (Luo et al., 2014), demonstrating the versatility of these compounds in organic synthesis.
Pharmacological Evaluation
Compounds with structures related to dibenzo[b,f][1,4]oxazepines have been evaluated for their pharmacological properties, including antibacterial and anticancer activities. A novel class of benzoxepine-1,2,3-triazole hybrids was synthesized and showed notable activity against Gram-negative bacteria (Escherichia coli) and cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015). These findings highlight the potential of dibenzo[b,f][1,4]oxazepine derivatives in the development of new therapeutic agents.
Neuropharmacology and Metabolism
Research on compounds structurally similar to "N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide" includes the study of their neuropharmacological properties and metabolism. The metabolism of carbamazepine, a compound with a dibenz[b,f]oxazepine structure, has been thoroughly investigated, revealing insights into its enzymatic hydrolysis and the formation of metabolites with distinct pharmacological activities (Bellucci et al., 1987). These studies contribute to our understanding of the pharmacokinetics and dynamics of dibenzo[b,f][1,4]oxazepine derivatives, guiding their therapeutic use and the design of new drugs.
Mecanismo De Acción
The compound is a selective inhibitor of the Dopamine D2 receptor . This suggests that it may have potential applications in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Propiedades
IUPAC Name |
N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O5/c1-24-16-4-2-3-5-18(16)29-17-9-7-14(11-15(17)22(24)26)23-21(25)13-6-8-19-20(10-13)28-12-27-19/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXKFGUJFOSXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)
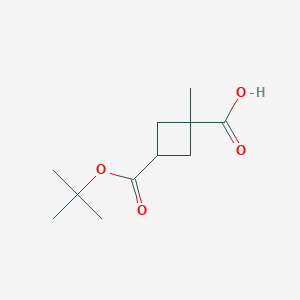
![2-(benzo[d][1,3]dioxol-5-yl)-9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2717750.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-phenylmethylidene]benzenecarbohydrazide](/img/structure/B2717752.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
![(3As,6aR)-4-(5-Bromopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B2717756.png)
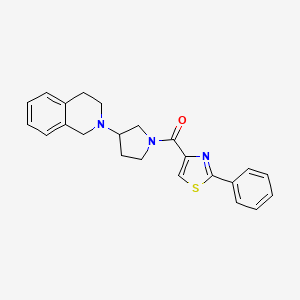
![3-[(4-Methylphenyl)sulfanyl]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B2717759.png)
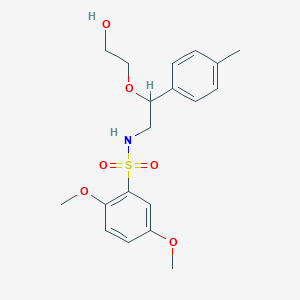
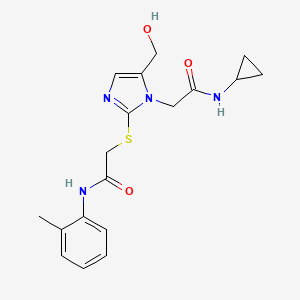
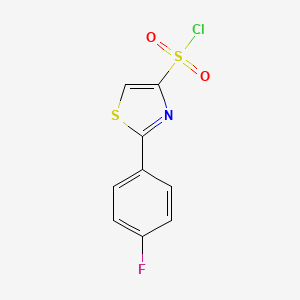
![5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2717764.png)
